molecular formula C6H5Cl2F2N B2567615 3-Chloro-2,5-difluoroaniline hydrochloride CAS No. 2253629-78-4

3-Chloro-2,5-difluoroaniline hydrochloride

Cat. No.: B2567615
CAS No.: 2253629-78-4
M. Wt: 200.01
InChI Key: CZHRHKHKOCYJBQ-UHFFFAOYSA-N
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Description

3-Chloro-2,5-difluoroaniline hydrochloride is a chemical compound with the molecular formula C6H4ClF2N·HCl. It is a derivative of aniline, where the aniline ring is substituted with chlorine and fluorine atoms. This compound is commonly used in various chemical syntheses and has applications in multiple fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2,5-difluoroaniline hydrochloride typically involves the chlorination and fluorination of aniline derivatives. One common method includes the reaction of 3-chloroaniline with fluorinating agents under controlled conditions to introduce the fluorine atoms at the desired positions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes, followed by purification steps to ensure high purity. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2,5-difluoroaniline hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aniline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-Chloro-2,5-difluoroaniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-2,5-difluoroaniline hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-2,5-difluoroaniline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

3-chloro-2,5-difluoroaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2N.ClH/c7-4-1-3(8)2-5(10)6(4)9;/h1-2H,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZHRHKHKOCYJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)F)Cl)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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